2,3-Dichloro-6-fluorophenylacetonitrile
Overview
Description
“2,3-Dichloro-6-fluorophenylacetonitrile” is a chemical compound with the CAS Number: 886497-54-7 . It has a molecular weight of 204.03 . The IUPAC name for this compound is (2,3-dichloro-6-fluorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4Cl2FN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Scientific Research Applications
Synthesis and Structural Analysis 2,3-Dichloro-6-fluorophenylacetonitrile is utilized in the synthesis of biologically active compounds and as a building block for creating complex molecular structures. For instance, its derivative was synthesized to confirm the olefinic bond geometry connected to different substituents, highlighting its role in the formation of bioactive heterocycles (S. Naveen et al., 2006). Another study involved the electrochemical fluorination of methyl cinnamates in a process that demonstrated the compound's versatility in creating fluorinated products under mild conditions (W. Dmowski & T. Kozłowski, 1997).
Material Science Applications In material science, derivatives of this compound have been explored for tuning charge transport properties in naphthalene diimide derivatives. By varying the substituted positions of the fluorine atom on the molecular backbone, researchers could modulate the material's charge transport behavior, indicating potential applications in electronic devices (X. Zhang et al., 2014).
Chemical Sensing The compound's derivatives have also been applied in chemical sensing, demonstrating selective visual sensing capabilities for metal ions such as Zn2+. This research opens avenues for developing novel sensors for biological and environmental monitoring (A. Ajayaghosh et al., 2005). Additionally, its role in the synthesis of fluorophores has been investigated, revealing potential for applications in fluorescence-based sensing technologies (Masayori Hagimori et al., 2016).
Biochemical Studies On a biochemical level, the synthesis and structural analysis of fluorinated α-aminonitrile compounds, which include derivatives of this compound, have been explored. These studies contribute to understanding the molecular interactions and reactivity of such compounds, potentially impacting drug design and discovery (G. Brahmachari et al., 2015).
Environmental Applications Lastly, the environmental application of fluorinated compounds, including those related to this compound, has been noted in the context of supercritical fluid technology. The synthesis of fluoropolymers in supercritical carbon dioxide represents a significant stride towards more sustainable and environmentally friendly manufacturing processes (J. DeSimone et al., 1992).
Properties
IUPAC Name |
2-(2,3-dichloro-6-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOHSANHXLZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276770 | |
Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-54-7 | |
Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-6-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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